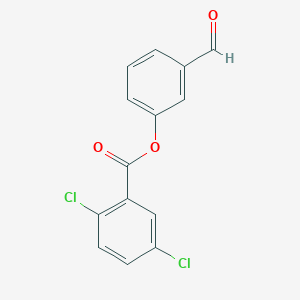
3-Formylphenyl 2,5-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that is used in scientific research for various purposes. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is related to its ability to detect ROS in cells. This compound is oxidized by ROS, which results in the formation of a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is also related to its ability to inhibit certain enzymes and modulate protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formylphenyl 2,5-dichlorobenzoate are related to its ability to detect ROS in cells. This compound has been shown to be effective in detecting ROS in various cell types, including cancer cells. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate has been shown to inhibit certain enzymes, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Formylphenyl 2,5-dichlorobenzoate is its ability to detect ROS in cells. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Formylphenyl 2,5-dichlorobenzoate is that it can be toxic to cells at high concentrations. Additionally, this compound may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-Formylphenyl 2,5-dichlorobenzoate. One direction is to investigate the potential therapeutic applications of this compound. Another direction is to develop new fluorescent probes based on 3-Formylphenyl 2,5-dichlorobenzoate that can be used to detect other biomolecules in cells. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.
In conclusion, 3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that has several scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 3-Formylphenyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with 3-formylphenol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified using chromatography. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Formylphenyl 2,5-dichlorobenzoate is used in scientific research for various purposes. One of the primary applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound is also used in the synthesis of other compounds that have potential therapeutic applications. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate is used as a tool for studying protein-ligand interactions and enzyme kinetics.
Eigenschaften
Produktname |
3-Formylphenyl 2,5-dichlorobenzoate |
|---|---|
Molekularformel |
C14H8Cl2O3 |
Molekulargewicht |
295.1 g/mol |
IUPAC-Name |
(3-formylphenyl) 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
InChI-Schlüssel |
KFRZAYJKSPELRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B306233.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)

![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)

![ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)